6-Hydroxytropinone, with the chemical formula C₈H₁₃NO₂ and CAS number 5932-53-6, is a bicyclic compound featuring a hydroxyl group at the sixth position of the tropinone structure. It is recognized for its role as a synthetic intermediate in organic chemistry, particularly in the synthesis of various pharmaceuticals. The compound is characterized by its molecular weight of approximately 155.19 g/mol and its unique structural features, which include a nitrogen atom within a bicyclic framework.
Research indicates that 6-Hydroxytropinone exhibits significant biological activity. It has been implicated in the synthesis of anisodamine, which acts as an antagonist to nicotinic acetylcholine receptors. This suggests potential applications in pharmacology, particularly in treating conditions related to cholinergic dysfunctions . Additionally, it has demonstrated high gastrointestinal absorption and is not significantly permeable across the blood-brain barrier, indicating its selective bioactivity .
The synthesis of 6-Hydroxytropinone can be achieved through various methods:
6-Hydroxytropinone serves multiple applications in both research and industry:
Studies on 6-Hydroxytropinone's interactions reveal its role as a substrate for various enzymatic processes. Its ability to modulate nicotinic acetylcholine receptors highlights its potential as a tool for investigating cholinergic signaling pathways. Furthermore, understanding its interaction with other biomolecules can provide insights into its pharmacological effects and therapeutic potential .
Several compounds share structural similarities with 6-Hydroxytropinone. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 532-24-1 | 0.74 | Lacks hydroxyl group; used in various synthetic pathways. |
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 1009335-36-7 | 0.73 | Contains hydroxymethyl instead of hydroxyl; different biological activity. |
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 | 0.70 | Carboxylic acid functionality; distinct pharmacological properties. |
(3-endo)-8-Azabicyclo[3.2.1]octan-3-ol | 538-09-0 | 0.67 | Hydroxyl group at a different position; varied reactivity profile. |
The uniqueness of 6-Hydroxytropinone lies in its specific positioning of functional groups and its role as an intermediate in synthesizing biologically active compounds.